3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
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Overview
Description
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a piperazine moiety. Its unique structure makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The resulting 3-bromo-4-methoxybenzaldehyde is then subjected to further reactions to introduce the sulfonamide and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The presence of the piperazine moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like chloroform or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperazine moiety can enhance binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the sulfonamide and piperazine moieties.
4-bromo-3-methoxy-N-propylbenzamide: Similar structure but with a different substituent on the benzene ring.
3-bromo-4-methoxybenzoic acid: Contains the bromine and methoxy groups but has a carboxylic acid instead of a sulfonamide.
Uniqueness
The uniqueness of 3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O3S/c1-18-8-10-19(11-9-18)7-3-6-17-23(20,21)13-4-5-15(22-2)14(16)12-13/h4-5,12,17H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYCMRFCAAERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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